molecular formula C8H18N2S B8644477 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI)

1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI)

Cat. No.: B8644477
M. Wt: 174.31 g/mol
InChI Key: BUQQTCTYNHPYEC-UHFFFAOYSA-N
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Description

1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with 2-chloropropanethiol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methylpiperazine and 2-chloropropanethiol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding thiolates.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study thiol-related biological processes.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanethiol: A thiol compound with similar reactivity but different structural features.

    Piperazine: The parent compound of the piperazine derivatives, lacking the thiol group.

    Thiazoles: Compounds with a sulfur and nitrogen-containing ring, exhibiting different biological activities.

Uniqueness

1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) is unique due to its combination of a piperazine ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

2-methyl-1-piperazin-1-ylpropane-2-thiol

InChI

InChI=1S/C8H18N2S/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3

InChI Key

BUQQTCTYNHPYEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCNCC1)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperazine (7.72 g, 89.8 mmol) was dissolved in benzene (10 mL) and 2,2-dimethylthiirane (3.16 g, 35.9 mmol) was added. The reaction mixture was stirred at 80° C. for 1 hour, poured into the water and extracted with ethyl acetate (3×100 mL). The combined organic extracts were washed with brine and dried over anhydrous sodium sulfate. Volatiles were evaporated and the residue was dried on vacuum pump overnight to afford 3.9 g of the title compound. 1H NMR (CDCl3, 300 MHz): δ1.29 (s, 6H), 2.34 (s, 2H), 2.58 (t, 4H), 2.63 (s, 1H), 2.85 (t, 4H).
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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